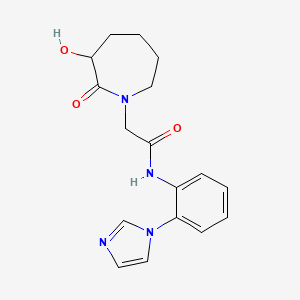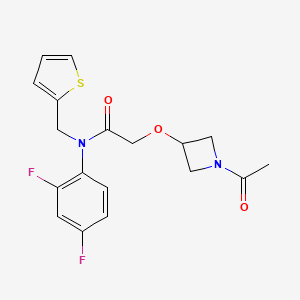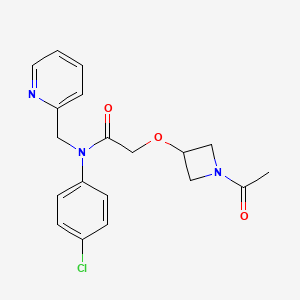![molecular formula C15H16BrN5O3 B6977927 2-(1-acetylazetidin-3-yl)oxy-N-[5-bromo-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B6977927.png)
2-(1-acetylazetidin-3-yl)oxy-N-[5-bromo-2-(1,2,4-triazol-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-acetylazetidin-3-yl)oxy-N-[5-bromo-2-(1,2,4-triazol-1-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining an azetidine ring, a triazole moiety, and a brominated phenyl group, making it a subject of study for its chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-acetylazetidin-3-yl)oxy-N-[5-bromo-2-(1,2,4-triazol-1-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols.
Introduction of the Acetyl Group: Acetylation of the azetidine ring is achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Attachment of the Triazole Moiety: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Bromination of the Phenyl Group: Bromination is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Final Coupling Reaction: The final step involves coupling the brominated phenyl group with the azetidine derivative through an etherification or amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-acetylazetidin-3-yl)oxy-N-[5-bromo-2-(1,2,4-triazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the brominated phenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(1-acetylazetidin-3-yl)oxy-N-[5-bromo-2-(1,2,4-triazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The brominated phenyl group may enhance the compound’s binding affinity to its targets, while the azetidine ring could contribute to its overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-acetylazetidin-3-yl)oxy-N-phenylacetamide: Lacks the bromine and triazole moieties, potentially reducing its bioactivity.
N-[5-bromo-2-(1,2,4-triazol-1-yl)phenyl]acetamide: Lacks the azetidine ring, which may affect its stability and bioavailability.
Uniqueness
2-(1-acetylazetidin-3-yl)oxy-N-[5-bromo-2-(1,2,4-triazol-1-yl)phenyl]acetamide is unique due to its combination of an azetidine ring, a triazole moiety, and a brominated phenyl group. This unique structure may confer enhanced bioactivity, stability, and binding affinity compared to similar compounds.
Propiedades
IUPAC Name |
2-(1-acetylazetidin-3-yl)oxy-N-[5-bromo-2-(1,2,4-triazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O3/c1-10(22)20-5-12(6-20)24-7-15(23)19-13-4-11(16)2-3-14(13)21-9-17-8-18-21/h2-4,8-9,12H,5-7H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHWNOHRKKNFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)OCC(=O)NC2=C(C=CC(=C2)Br)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-(2-thiophen-2-ylphenyl)piperidine-1-carboxamide](/img/structure/B6977844.png)

![2-(1-acetylazetidin-3-yl)oxy-N-[2-[(2-fluorophenyl)methyl]-3H-benzimidazol-5-yl]acetamide](/img/structure/B6977866.png)
![(1-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-[(2R,3R)-2-phenyloxan-3-yl]methanone](/img/structure/B6977880.png)
![N-[2-[[2-(1-acetylazetidin-3-yl)oxyacetyl]amino]-4-fluorophenyl]pyridine-2-carboxamide](/img/structure/B6977884.png)
![3-hydroxy-1-[2-oxo-2-(1-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]azepan-2-one](/img/structure/B6977895.png)


![2-(1-acetylazetidin-3-yl)oxy-N-(2,3-dihydro-1H-inden-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6977905.png)
![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]piperidine-1-carboxamide](/img/structure/B6977917.png)
![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-(3-methyl-1-thiophen-2-ylbutyl)piperidine-1-carboxamide](/img/structure/B6977919.png)
![2-(3-hydroxy-2-oxoazepan-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide](/img/structure/B6977936.png)
![3-Hydroxy-1-[2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one](/img/structure/B6977945.png)
![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[3-[methyl(propan-2-yl)amino]phenyl]piperidine-1-carboxamide](/img/structure/B6977948.png)
